4-(2-Hydroxyethoxy)retinoic acid
Description
4-(2-Hydroxyethoxy)retinoic acid (CAS: 133697-07-1; molecular formula: C₂₂H₃₂O₄; molecular weight: 376.49 g/mol) is a synthetic retinoid derivative characterized by a 2-hydroxyethoxy group at the 4-position of the retinoic acid backbone . This structural modification distinguishes it from natural retinoids like all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin). The compound has been utilized in biochemical research, particularly in affinity purification studies of retinoic acid-binding proteins (CRABP1) due to its high binding affinity .
Properties
CAS No. |
133697-07-1 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-[3-(2-hydroxyethoxy)-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C22H32O4/c1-16(7-6-8-17(2)15-21(24)25)9-10-19-18(3)20(26-14-13-23)11-12-22(19,4)5/h6-10,15,20,23H,11-14H2,1-5H3,(H,24,25)/b8-6+,10-9+,16-7+,17-15+ |
InChI Key |
KGUPBZFUFPBYHY-JZBYXWTFSA-N |
SMILES |
CC1=C(C(CCC1OCCO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1OCCO)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1OCCO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Synonyms |
(all-E)-3,7-dimethyl-9-(3-(2-hydroxyethoxy)-2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid 4-(2-hydroxyethoxy)retinoic acid HEORA |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between 4-(2-Hydroxyethoxy)retinoic acid and related retinoids:
Key Observations :
- Metabolic Stability: The hydroxyethoxy group may resist oxidation by cytochrome P450 enzymes (e.g., CYP26), which rapidly metabolize ATRA and isotretinoin into 4-oxo or 4-hydroxy derivatives .
- Synthetic Accessibility: 4-Hydroxy-retinoic acid is synthesized via epoxidation of ATRA followed by NaBH₄ reduction, while this compound likely requires etherification at the 4-position .
Analytical Characterization
- Quantification Methods: Retinoids are typically analyzed via HPLC or LC-MS. For example, 4-oxoretinoic acid is quantified using reverse-phase HPLC with UV detection, while isotretinoin and ATRA require chiral separation techniques due to isomerization .
- Stability: The hydroxyethoxy group in this compound may confer stability under acidic or oxidative conditions compared to hydroxyl or oxo derivatives .
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